
(2S)-1,2-dichlorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1,2-Dichlorobutane: is an organic compound with the molecular formula C4H8Cl2. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound consists of a butane backbone with two chlorine atoms attached to the first and second carbon atoms. The (2S) designation indicates the specific stereochemistry of the molecule, where the chlorine atom on the second carbon is positioned in the S (sinister) configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Halogenation of Butane: One common method to synthesize (2S)-1,2-dichlorobutane is through the halogenation of butane. This involves the reaction of butane with chlorine gas (Cl2) under ultraviolet light or heat to produce a mixture of chlorinated butanes. The reaction conditions typically include a temperature range of 50-100°C and a chlorine concentration of 1-5%.
Stereoselective Synthesis: Another method involves the stereoselective synthesis of this compound from chiral precursors. This can be achieved through the use of chiral catalysts or reagents that favor the formation of the (2S) isomer.
Industrial Production Methods:
Continuous Flow Reactors: In industrial settings, this compound can be produced using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the desired isomer.
Batch Reactors: Batch reactors are also used for the production of this compound, especially for smaller-scale production. The reaction conditions are carefully monitored to ensure the selective formation of the (2S) isomer.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: (2S)-1,2-Dichlorobutane can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-). These reactions typically occur under basic conditions.
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base such as potassium tert-butoxide (KOtBu) can lead to the formation of 1-butene or 2-butene.
Oxidation Reactions: Oxidation of this compound can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of chlorinated alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3).
Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products:
Substitution: 1,2-butanediol, 1,2-dicyanobutane, 1,2-diaminobutane.
Elimination: 1-butene, 2-butene.
Oxidation: 1,2-dichlorobutanol, 1,2-dichlorobutanone.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Stereochemistry Studies: (2S)-1,2-Dichlorobutane is used as a model compound in stereochemistry studies to understand the behavior of chiral molecules in various chemical reactions.
Synthesis of Chiral Compounds: It serves as a precursor for the synthesis of other chiral compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Enzyme Inhibition Studies: The compound is used in studies to investigate the inhibition of enzymes that interact with chlorinated hydrocarbons.
Drug Development: It is explored as a potential intermediate in the synthesis of new drug candidates with chiral centers.
Industry:
Polymer Production: this compound is used in the production of certain polymers and resins that require chlorinated intermediates.
Solvent Applications: It is used as a solvent in various industrial processes due to its ability to dissolve a wide range of organic compounds.
Wirkmechanismus
Molecular Targets and Pathways:
Nucleophilic Substitution: In nucleophilic substitution reactions, the chlorine atoms in (2S)-1,2-dichlorobutane act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds.
Elimination: During elimination reactions, the base abstracts a proton from the carbon adjacent to the chlorine atom, leading to the formation of a double bond and the release of a chloride ion.
Oxidation: In oxidation reactions, the compound undergoes the addition of oxygen atoms or the removal of hydrogen atoms, resulting in the formation of oxidized products such as alcohols or ketones.
Vergleich Mit ähnlichen Verbindungen
(2R)-1,2-Dichlorobutane: The enantiomer of (2S)-1,2-dichlorobutane, with the chlorine atom on the second carbon in the R (rectus) configuration.
1,2-Dibromobutane: A similar compound where the chlorine atoms are replaced by bromine atoms.
1,2-Diiodobutane: A similar compound where the chlorine atoms are replaced by iodine atoms.
Uniqueness:
Chirality: The (2S) configuration of 1,2-dichlorobutane makes it unique compared to its (2R) enantiomer and other dihalogenated butanes.
Reactivity: The presence of two chlorine atoms in specific positions on the butane backbone influences its reactivity in substitution, elimination, and oxidation reactions, making it distinct from other halogenated butanes.
Eigenschaften
IUPAC Name |
(2S)-1,2-dichlorobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c1-2-4(6)3-5/h4H,2-3H2,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBOTZNYFQWRHU-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
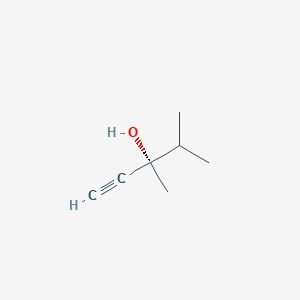
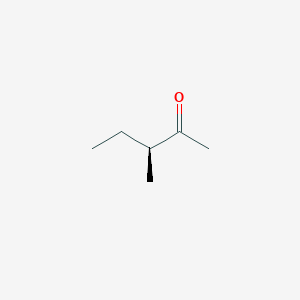


![[(2S)-pentan-2-yl]benzene](/img/structure/B8253681.png)


![[(S)-alpha-Methyl-alpha-propylbenzyl] alcohol](/img/structure/B8253724.png)
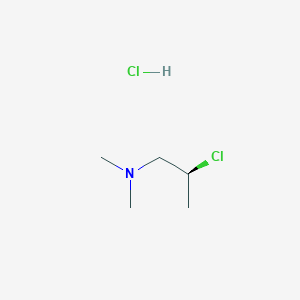

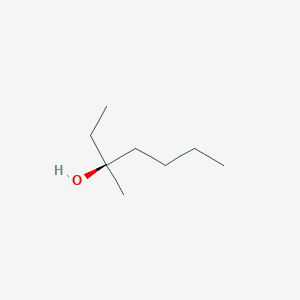
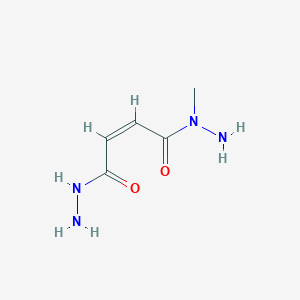

![(R)-(6-ethoxyquinolin-4-yl)-[(2S,5R)-5-ethyl-2,5-dimethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol;hydrochloride](/img/structure/B8253765.png)
